REACTION_SMILES
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[CH2:41]([N:42]([CH:43]([CH3:44])[CH3:45])[CH:46]([CH3:47])[CH3:48])[CH3:49].[CH3:1][N:2]([CH3:3])[CH2:4][c:5]1[cH:6][n:7]([CH2:18][c:19]2[cH:20][cH:21][c:22]([F:25])[cH:23][cH:24]2)[c:8]2[cH:9][n:10][c:11]([C:14](=[O:15])[O:16][CH3:17])[cH:12][c:13]12.[CH3:53][CH2:54][O:55][C:56]([CH3:57])=[O:58].[Cl:26][C:27]([O:28][CH2:29][CH3:30])=[O:31].[Cl:50][CH2:51][Cl:52].[O:59]=[CH:60][N:61]([CH3:62])[CH3:63].[OH:32][CH2:33][CH2:34][N:35]1[C:36](=[O:40])[CH2:37][CH2:38][CH2:39]1>>[CH2:4]([c:5]1[cH:6][n:7]([CH2:18][c:19]2[cH:20][cH:21][c:22]([F:25])[cH:23][cH:24]2)[c:8]2[cH:9][n:10][c:11]([C:14](=[O:15])[O:16][CH3:17])[cH:12][c:13]12)[O:32][CH2:33][CH2:34][N:35]1[C:36](=[O:40])[CH2:37][CH2:38][CH2:39]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc2c(CN(C)C)cn(Cc3ccc(F)cc3)c2cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCN1CCO
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Name
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Type
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product
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Smiles
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COC(=O)c1cc2c(COCCN3CCCC3=O)cn(Cc3ccc(F)cc3)c2cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |